2-[(Pyridin-2-ylmethyl)amino]ethanethiol
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Overview
Description
2-[(Pyridin-2-ylmethyl)amino]ethanethiol is an organic compound that features a pyridine ring attached to an ethanethiol group via an aminoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol typically involves the reaction of pyridine-2-carbaldehyde with 2-aminoethanethiol in the presence of a reducing agent. The reaction is usually carried out under mild conditions, such as room temperature, to prevent decomposition of the product. The general reaction scheme is as follows:
Step 1: Pyridine-2-carbaldehyde is reacted with 2-aminoethanethiol in the presence of a reducing agent like sodium borohydride.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-ylmethyl)amino]ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)amino]ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]ethanethiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form coordinate bonds with metal ions, making the compound an effective ligand in coordination chemistry. The pathways involved may include the modulation of enzyme activity or the inhibition of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylethylamine: A histamine agonist selective for the H1 subtype.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a similar pyridine moiety and is used in coordination chemistry.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.
Uniqueness
2-[(Pyridin-2-ylmethyl)amino]ethanethiol is unique due to its combination of a pyridine ring and a thiol group, which provides distinct chemical reactivity and potential for forming diverse metal complexes. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
65149-73-7 |
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Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylamino)ethanethiol |
InChI |
InChI=1S/C8H12N2S/c11-6-5-9-7-8-3-1-2-4-10-8/h1-4,9,11H,5-7H2 |
InChI Key |
GVNSSGZFWJZSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCCS |
Origin of Product |
United States |
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